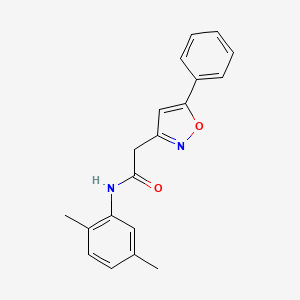

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Description

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is an acetamide derivative featuring a 2,5-dimethylphenyl group attached to the nitrogen atom and a 2-(5-phenyl-1,2-oxazol-3-yl) substituent on the acetamide backbone. The compound’s structure combines aromatic and heterocyclic moieties, which may influence its physicochemical properties and biological activity.

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-8-9-14(2)17(10-13)20-19(22)12-16-11-18(23-21-16)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYFFRABQCURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

Acetamide Formation: The acetamide moiety is introduced by reacting the isoxazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.

Substitution Reaction: The final step involves the substitution of the acetamide group onto the 2,5-dimethylphenyl ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Acetamide Compounds

Structural Features and Substituent Analysis

The target compound’s key distinguishing feature is the 5-phenyl-1,2-oxazol-3-yl group, a heterocyclic ring system absent in the analogs listed in and .

Table 1: Substituent Comparison

Activité Biologique

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O2 |

| Molecular Weight | 306.3584 g/mol |

| CAS Number | 946226-50-2 |

| IUPAC Name | N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |

The biological activity of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is primarily attributed to its interaction with specific biological targets. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways.

- Receptor Modulation : The compound can interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may have antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

Research has indicated that N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated:

- Cell Viability Reduction : The compound reduced cell viability by more than 50% in breast and colon cancer cell lines at concentrations of 10 µM and above.

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. Key findings include:

- Reduction in Inflammatory Markers : Administration in animal models led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has also been investigated for its neuroprotective effects:

- Protection Against Neurotoxicity : In models of neurodegeneration, the compound displayed the ability to protect neurons from damage induced by neurotoxins.

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer effects of N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide on breast cancer cells. The results indicated:

- IC50 Value : The IC50 value was determined to be 8 µM, demonstrating potent activity against MCF7 breast cancer cells.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammation, the compound was administered to mice with induced paw edema:

- Reduction in Edema : The compound reduced paw swelling by 40% compared to the control group after 24 hours.

Q & A

Basic: What are the common synthetic routes for N-(2,5-dimethylphenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, and how is reaction completion monitored?

Methodological Answer:

The synthesis typically involves coupling a substituted oxazole core with an acetamide moiety. For example, similar acetamide derivatives are synthesized via refluxing chloroacetyl chloride with an amine-containing precursor in triethylamine, monitored by thin-layer chromatography (TLC) to confirm reaction completion . Recrystallization using solvents like pet-ether is often employed for purification. Reaction conditions (e.g., 4-hour reflux) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) are critical for yield optimization.

Basic: What spectroscopic and analytical techniques are used to characterize this compound’s structure?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the aromatic rings and acetamide linkage.

- FTIR to identify functional groups like C=O (acetamide) and C=N (oxazole) .

- Mass spectrometry (ESI or EI-MS) to verify molecular weight.

- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation, as seen in related oxadiazole-acetamide derivatives .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

Yield optimization requires systematic variation of:

- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to triethylamine .

- Catalysts : Bases like K₂CO₃ or NaOH can improve deprotonation efficiency in coupling reactions .

- Temperature : Controlled reflux (e.g., 80–100°C) balances reaction rate and side-product formation .

- Workup protocols : Gradient recrystallization (e.g., ethanol/water mixtures) improves purity without significant yield loss. Statistical tools like Design of Experiments (DoE) can model these variables .

Advanced: How can contradictory biological activity data across different assay models be resolved?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Cellular vs. enzymatic assays : Differences in membrane permeability or off-target interactions (e.g., serum protein binding) may skew results. Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Dose-response curves : Ensure consistent molarity calculations and solvent controls (e.g., DMSO tolerance thresholds).

- Metabolic stability : Use liver microsome assays to assess if rapid degradation in certain models underlies discrepancies .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina model binding poses to enzymes/receptors (e.g., cyclooxygenase or kinase targets) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .

- MD simulations : Assess binding stability over time (e.g., RMSD plots) and solvation effects .

- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with observed bioactivity to guide derivatization .

Advanced: What strategies modify the core structure to enhance pharmacokinetic properties?

Methodological Answer:

- Bioisosteric replacement : Substitute the oxazole ring with 1,2,4-oxadiazole to improve metabolic stability .

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to enhance target affinity .

- Prodrug design : Mask the acetamide as an ester to improve oral bioavailability, with enzymatic cleavage in vivo .

- Solubility enhancement : Incorporate hydrophilic groups (e.g., -OH, -SO₃H) on the dimethylphenyl moiety without disrupting target binding .

Advanced: How do pH and temperature affect the compound’s stability in biological assays?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies across pH 1–10 (simulating gastrointestinal to physiological conditions). Use HPLC to quantify degradation products .

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds. Store lyophilized samples at -20°C to prevent hydrolysis .

Advanced: What structural analogs of this compound show promise in overcoming drug resistance?

Methodological Answer:

- Triazole hybrids : Replace the oxazole with a 1,2,4-triazole to combat resistance in antimicrobial studies .

- Fluorinated derivatives : Substituting -CH₃ with -CF₃ on the phenyl ring enhances potency against resistant cancer cell lines .

- Metal complexes : Chelate the acetamide with Cu(II) or Zn(II) ions to disrupt bacterial biofilm formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.